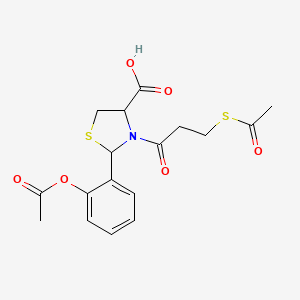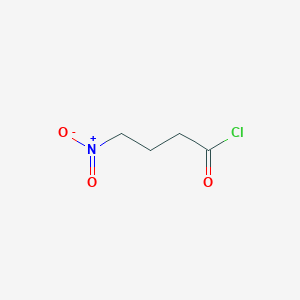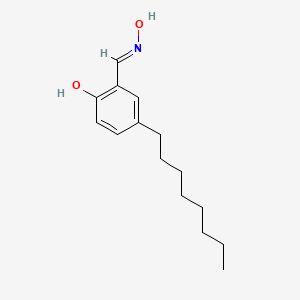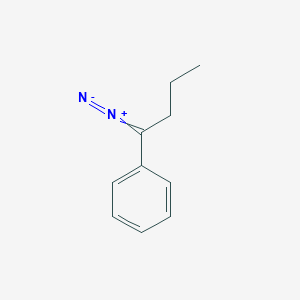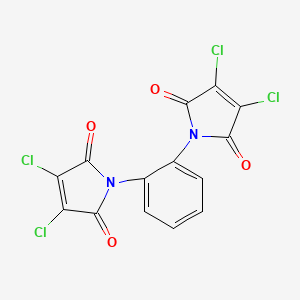![molecular formula C11H16ClN3O2 B14446815 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride is a synthetic organic compound with a complex structure It is characterized by the presence of an iminium ion, an amino group, and a benzyloxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride typically involves the reaction of a primary amine with a carbonyl compound, followed by the introduction of a benzyloxycarbonyl group. The reaction conditions often require an acid catalyst to facilitate the formation of the iminium ion. The process can be summarized as follows:
Nucleophilic Addition: A primary amine reacts with a carbonyl compound to form an imine.
Protection: The imine is then protected by the addition of a benzyloxycarbonyl group.
Formation of Iminium Ion: The protected imine undergoes further reaction to form the iminium ion, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles, such as halides and alkoxides, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride involves its interaction with various molecular targets. The iminium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate biochemical pathways and influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-ol
- 1-Amino-3-([(benzyloxy)carbonyl]amino)propan-2-ol
Uniqueness
1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride is unique due to the presence of the iminium ion, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H16ClN3O2 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
[1-amino-3-(phenylmethoxycarbonylamino)propylidene]azanium;chloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c12-10(13)6-7-14-11(15)16-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H3,12,13)(H,14,15);1H |
InChI-Schlüssel |
JWDYFYFEPOFOQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=[NH2+])N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)

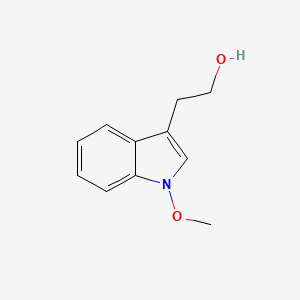
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)


